molecular formula C26H22N4O3S B2637562 benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 946377-51-1

benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2637562
CAS RN: 946377-51-1
M. Wt: 470.55
InChI Key: XXHXBUCBCSAMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Approaches and Derivative Formation

Researchers have developed various synthesis methods and derived numerous compounds from the core structure of benzyl 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate. For example, Singh and Vedi (2014) synthesized a series of novel triazolylindole derivatives, highlighting the versatility of the core structure in generating various bioactive compounds (Singh & Vedi, 2014). Wurfer and Badea (2021) synthesized new compounds by alkylation and reduction processes, demonstrating the chemical reactivity and potential for generating diverse derivatives (Wurfer & Badea, 2021).

Physicochemical Analysis

In-depth physicochemical analysis and structural confirmation of the derivatives have been a significant focus. For instance, Safonov, Panasenko, and Knysh (2017) conducted comprehensive physical-chemical analyses, including 1H-NMR spectroscopy and HPLC-MS, to confirm the structures of synthesized 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate acids salts (Safonov, Panasenko, & Knysh, 2017).

Biological and Pharmacological Applications

Antimicrobial and Antioxidant Properties

Baytas et al. (2012) explored the in vitro scavenging of DPPH and superoxide radical, lipid peroxidation inhibition effects, and antimicrobial properties of synthesized 1,2,4-triazole derivatives, suggesting potential applications in combating oxidative stress and microbial infections (Baytas, Kapçak, Çoban, & Özbilge, 2012).

Anti-inflammatory Activities

Labanauskas et al. (2004) synthesized and evaluated the anti-inflammatory activity of various 1,2,4-triazole-3-thiol derivatives, showcasing the therapeutic potential of these compounds in inflammation-related disorders (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

Mechanism of Action

properties

IUPAC Name

benzyl 2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-32-20-11-7-10-19(14-20)30-25(22-15-27-23-13-6-5-12-21(22)23)28-29-26(30)34-17-24(31)33-16-18-8-3-2-4-9-18/h2-15,27H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHXBUCBCSAMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.